

What is the function of the Indy gene?

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Function of the Indy Gene

Introduction

The I'm Not Dead Yet (**Indy**) gene, first identified in Drosophila melanogaster, is a key regulator of metabolism and longevity.[1][2][3] Its discovery revealed that mutations leading to reduced **Indy** expression could significantly extend the lifespan of fruit flies, sparking considerable interest in its function and therapeutic potential.[3][4] The mammalian homolog of the **Indy** gene is SLC13A5, which encodes a sodium-coupled citrate transporter (NaCT).[1][5][6] This guide provides a comprehensive overview of the **Indy** gene's function, the molecular mechanisms it governs, and its implications for drug development, with a focus on the experimental evidence that has shaped our understanding.

Molecular Function: A Tale of Two Transporters

At its core, the **Indy** protein is a plasma membrane transporter for intermediates of the Krebs cycle.[2][7][8] It is predominantly expressed in tissues with high metabolic activity, such as the midgut, fat body (analogous to adipose tissue), and oenocytes (analogous to the liver) in flies, and the liver in mammals.[1][2][9]

While both the Drosophila **Indy** and its mammalian counterpart, SLC13A5, transport citrate, their mechanisms differ significantly:

Drosophila Indy: Functions as a Na+-independent anion exchanger. It facilitates the
electroneutral exchange of dicarboxylates and tricarboxylates, such as citrate, across the cell
membrane.[5][7][10]



Mammalian SLC13A5 (mIndy): Operates as a Na+-dependent cotransporter.[5][10] This
process is electrogenic and driven by the sodium gradient, allowing for the active transport of
citrate into the cell.[5]

This fundamental difference in transport mechanism has important implications for the physiological roles of **Indy** in different organisms.

The Role of Indy in Metabolism: A Caloric Restriction Mimetic

A reduction in **Indy** gene expression has been shown to induce a state that mimics caloric restriction (CR), a well-established intervention for extending lifespan in numerous species.[1] [2][4][11][12] This CR-like state is characterized by a range of metabolic shifts:

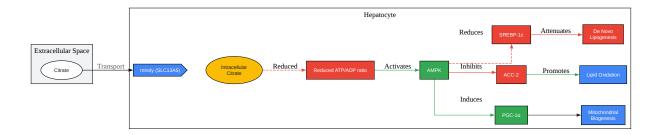
- Altered Lipid and Glucose Metabolism: Reduced Indy function leads to lower lipid levels and increased insulin sensitivity.[1][7] In mammals, knockout of the mIndy gene protects against age- and diet-induced adiposity and insulin resistance.[9][13]
- Increased Mitochondrial Biogenesis: Flies with reduced **Indy** expression exhibit an increase in mitochondrial biogenesis, a hallmark of CR.[2][9][14] This is mediated by the upregulation of dPGC-1, the fly homolog of PGC-1α, a master regulator of mitochondrial biogenesis.[2][9]
- Enhanced Energy Expenditure: Deletion of mIndy in mice leads to increased energy expenditure, contributing to their lean phenotype.[9][13]

By modulating the intracellular levels of citrate, a key metabolic node, **Indy** influences fatty acid synthesis, gluconeogenesis, and energy production in the mitochondria.[1][7]

Signaling Pathways Modulated by Indy Function

The metabolic effects of reduced **Indy** expression are mediated through several key signaling pathways. In mammals, the deletion of m**Indy** leads to a decrease in the hepatocellular ATP/ADP ratio, which in turn activates AMP-activated protein kinase (AMPK).[9][13] Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase 2 (ACC-2), leading to increased fatty acid oxidation.[9][13] Furthermore, AMPK activation induces the expression of PGC-1α, promoting mitochondrial biogenesis.[9][13]





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Caption: Signaling cascade initiated by reduced mIndy function.

Quantitative Data Summary

The effects of reduced **Indy** gene expression on lifespan and metabolism have been quantified in several studies. The following tables summarize key findings.

Table 1: Lifespan Extension in Drosophila melanogaster

Genotype	Mean Lifespan Extension (%)	Maximal Lifespan Extension (%)	Reference
Indy206/+	80-100	~50	[1]
Indy302/+	80-100	~50	[1]
Indy206/Indy206	~20	Not specified	[2]

Table 2: Metabolic Parameters in mIndy Knockout Mice



Parameter	Genotype	Condition	Observation	Reference
Body Weight	mINDY-/-	High-fat diet	Protected from weight gain	[9][13]
Insulin Sensitivity	mINDY-/-	High-fat diet	Increased insulin sensitivity	[9][13]
Hepatic Citrate Uptake	mINDY-/-	In vivo infusion	20% reduction	[9]
mIndy mRNA Expression	Wild-type	36-hour starvation	48% reduction	[9]

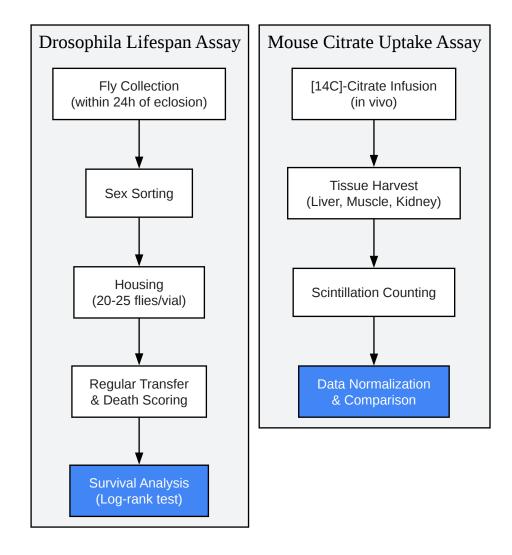
Experimental Protocols Drosophila Lifespan Assay

- Fly Stocks and Maintenance: Flies are maintained on a standard cornmeal-yeast-agar medium at 25°C with a 12:12 hour light:dark cycle. For lifespan experiments, flies are collected within 24 hours of eclosion and separated by sex.
- Experimental Setup: Cohorts of approximately 200 flies per genotype and sex are housed in vials containing standard or experimental food, with 20-25 flies per vial.
- Data Collection: Flies are transferred to fresh food vials every 2-3 days, and deaths are scored at each transfer. Lifespan curves are generated, and statistical significance is determined using survival analysis methods such as the log-rank test.

In Vivo Citrate Uptake in Mice

- Animal Models: mINDY+/+ and mINDY-/- mice are used.
- Procedure: A [14C]-citrate infusion study is performed in vivo. Following the infusion, tissues such as the liver, skeletal muscle, and kidney are harvested.
- Analysis: The amount of [14C]-citrate uptake in each tissue is quantified using scintillation counting and normalized to tissue weight. This allows for the comparison of citrate uptake between genotypes.





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Caption: Workflow for key Indy-related experiments.

Implications for Drug Development

The role of **Indy** as a metabolic regulator makes it an attractive target for therapeutic intervention in age-related and metabolic diseases, such as type 2 diabetes and obesity.[2][13] The development of small molecule inhibitors of the mammalian SLC13A5 transporter could potentially replicate the beneficial metabolic effects observed in m**Indy** knockout mice. However, it is crucial to consider the potential adverse effects, as loss-of-function mutations in human SLC13A5 are associated with severe neurological conditions, including early infantile epileptic encephalopathy.[1][6][10] This suggests that complete inhibition of SLC13A5 may be



detrimental, and a partial or tissue-specific inhibition might be a more viable therapeutic strategy.

Conclusion

The **Indy** gene functions as a highly conserved metabolic regulator, primarily by transporting citrate across the plasma membrane.[1] Reduction of its activity induces a caloric restriction-like state, leading to extended lifespan in lower organisms and protection against metabolic disease in mammals.[1][2][9] The signaling pathways influenced by **Indy**, particularly the AMPK/PGC- 1α axis, are central to its metabolic effects. While the therapeutic potential of targeting **Indy** is significant, the severe consequences of its complete loss of function in humans highlight the need for a nuanced approach in drug development. Further research into the tissue-specific roles of **Indy** and the development of partial inhibitors will be critical for harnessing its therapeutic potential.

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- To cite this document: BenchChem. [What is the function of the Indy gene?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10786704#what-is-the-function-of-the-indy-gene]

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